molecular formula C8H10N4 B3022751 (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020033-70-8

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No. B3022751
CAS RN: 1020033-70-8
M. Wt: 162.19
InChI Key: HMYNVTFOMRVVHM-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized via various methods. One common method involves the aromatic nucleophilic substitution of a precursor molecule with different amines . Another method involves the cyclization of certain precursors .


Molecular Structure Analysis

The molecular structure of triazoles can be optimized using computational chemistry tools such as the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, the molecular weight of a specific triazole compound can be determined from its molecular formula .

Scientific Research Applications

Antibacterial Activity

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: has been explored for its antibacterial potential. Researchers have synthesized derivatives based on its structure to combat multidrug-resistant pathogens. These compounds may serve as promising candidates in the fight against bacterial infections .

Antifungal Properties

Triazole derivatives, including (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine , play a crucial role in antifungal therapy. Commercially available antifungal drugs like fluconazole and voriconazole contain the triazole nucleus. These compounds inhibit fungal growth by interfering with essential enzymes and cell membrane components .

Antiviral Activity

The triazole moiety has demonstrated antiviral potential. Researchers have synthesized substituted 1,2,4-triazole analogues to explore their antiviral effects. While specific studies on (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine are limited, its structural features suggest possible antiviral applications .

Antioxidant Effects

Triazole derivatives have been investigated for their antioxidant properties. Although direct studies on this specific compound are scarce, its structural similarity to other known antioxidants implies potential benefits in oxidative stress management .

Anti-Inflammatory and Analgesic Potential

The triazole scaffold has been associated with anti-inflammatory and analgesic effects. While more research is needed, compounds like (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine may contribute to pain relief and inflammation control .

Antiepileptic and Antidepressant Activities

Triazole-containing drugs, such as rufinamide (antiepileptic) and trazodone (antidepressant), highlight the importance of this heterocyclic moiety in neurological disorders. Although specific data on our compound are lacking, it could potentially exhibit similar effects .

Safety And Hazards

The safety and hazards associated with triazoles can vary depending on their specific structure and usage. Some triazoles are used as drugs and have been tested for cytotoxicity .

Future Directions

The future directions in the research and development of triazoles involve the synthesis of novel derivatives with potential pharmacological activities. This includes their potential as antimicrobial, antioxidant, and antiviral agents .

properties

IUPAC Name

(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-12-7(4-6)10-11-8(12)5-9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNVTFOMRVVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218630
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

CAS RN

1020033-70-8
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020033-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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